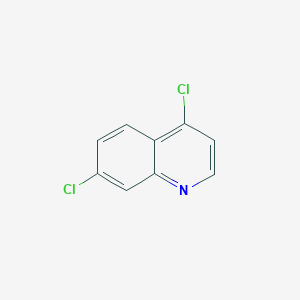

4,7-Dichloroquinoline

Overview

Description

4,7-Dichloroquinoline is a two-ring heterocyclic compound with the chemical formula C9H5Cl2N. It is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, including amodiaquine, chloroquine, and hydroxychloroquine . This compound is known for its significant role in medicinal chemistry, particularly in the development of antimalarial agents.

Mechanism of Action

Target of Action

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . The primary targets of these drugs are the Plasmodium parasites, which are responsible for malaria. These parasites have a unique biochemical pathway involving heme detoxification, which is crucial for their survival .

Mode of Action

The mode of action of this compound, when used as an intermediate in antimalarial drugs, involves inhibiting heme detoxification within the Plasmodium food vacuole . This leads to the accumulation of toxic heme, resulting in parasite death . The chlorine atom in the 4-position in the pyridine ring of this compound is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .

Biochemical Pathways

The affected biochemical pathway is the heme detoxification pathway within the Plasmodium parasites. Inhibition of this pathway leads to the accumulation of toxic heme, which is lethal to the parasites . This pathway is unique to the Plasmodium parasites, making it an effective target for antimalarial drugs.

Result of Action

The result of the action of this compound, when used as an intermediate in antimalarial drugs, is the death of the Plasmodium parasites. This is achieved by inhibiting the heme detoxification pathway within the parasites, leading to the accumulation of toxic heme .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,7-Dichloroquinoline are primarily related to its role in the synthesis of antimalarial drugs . The specific enzymes, proteins, and other biomolecules it interacts with are not fully detailed in the available literature.

Molecular Mechanism

The molecular mechanism of this compound is not directly studied, but its derivatives like chloroquine exert their effects at the molecular level by inhibiting the action of heme-detoxifying enzyme heme polymerase, which is crucial for the survival of Plasmodium species that cause malaria .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not explicitly detailed in the available literature. Its derivatives like chloroquine have been extensively studied and show dose-dependent efficacy and toxicity .

Metabolic Pathways

The metabolic pathways involving this compound are not explicitly detailed in the available literature. Its derivatives like chloroquine are known to interfere with the metabolic pathways of the malaria parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dichloroquinoline can be synthesized through several methods. One common route involves the condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Subsequent hydrolysis and decarboxylation yield 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphoryl chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by hydrolyzing and adjusting the acidity of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This process yields 4-hydroxy-7-chloroquinoline-3-carboxylic acid, which undergoes decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination with phosphorus oxychloride to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloroquinoline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom in the 4-position of the pyridine ring is particularly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction typically involves primary amines as nucleophiles, leading to the formation of derivatives such as chloroquine.

Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the functional groups present in the molecule.

Major Products:

Chloroquine: Formed through nucleophilic aromatic substitution with primary amines.

Other Derivatives: Various derivatives can be synthesized depending on the nucleophiles and reaction conditions used.

Scientific Research Applications

4,7-Dichloroquinoline has a wide range of applications in scientific research:

Biology and Medicine: It is a key intermediate in the production of antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs are used to treat malaria and autoimmune diseases like lupus and rheumatoid arthritis.

Industry: The compound is used in the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.

Comparison with Similar Compounds

Chloroquine: A well-known antimalarial drug synthesized from 4,7-dichloroquinoline.

Hydroxychloroquine: Another antimalarial and autoimmune disease treatment derived from this compound.

Amodiaquine: An antimalarial drug with a similar structure and synthesis pathway.

Uniqueness: this compound is unique due to its specific reactivity in nucleophilic aromatic substitution reactions, particularly at the 4-position of the pyridine ring . This reactivity allows for the selective formation of various derivatives, making it a valuable intermediate in medicinal chemistry.

Biological Activity

4,7-Dichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis, activity against various pathogens, and potential therapeutic applications.

1. Synthesis of this compound Derivatives

The synthesis of this compound often serves as a precursor for generating various derivatives with enhanced biological activities. Recent studies have focused on modifying this compound to improve its efficacy and reduce toxicity. For instance, researchers have synthesized derivatives that incorporate different functional groups to enhance their pharmacological profiles.

Table 1: Summary of Synthesized Derivatives and Their Biological Activities

| Compound | Synthesis Method | Antimalarial Activity (IC50 µM) | Antitumor Activity (IC50 µM) |

|---|---|---|---|

| 2 | Click Chemistry | 35.29 | 14.68 (MCF-7) |

| 3 | Nucleophilic Substitution | 25.37 | 14.53 (MCF-7) |

| 4 | Various Methods | 42.61 | 50.03 (Hela) |

| 9 | Thiosemicarbazone Formation | 11.92 | 7.54 (MCF-7) |

2. Antimalarial Activity

This compound exhibits notable antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have shown that it can inhibit both chloroquine-sensitive and chloroquine-resistant strains effectively.

- Mechanism of Action : The antimalarial activity is attributed to the compound's ability to interfere with the parasite's heme polymerization process and inhibit nucleic acid synthesis.

- Comparative Efficacy : In vitro studies indicated that derivatives of this compound had IC50 values significantly lower than those of chloroquine, highlighting their potential as more effective antimalarial agents .

3. Antitumor Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.

- Selectivity : Certain derivatives demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human liver cells (HL-7702). For example, compound 9 exhibited an IC50 value of 7.54 µM against MCF-7 cells, suggesting a promising therapeutic index .

- Mechanisms : The anticancer activity may involve induction of apoptosis and inhibition of cell proliferation through DNA damage mechanisms .

4. Other Biological Activities

In addition to antimalarial and anticancer effects, this compound has shown potential antiviral activity:

- Dengue Virus Inhibition : Studies reported that this compound significantly inhibited the dengue virus serotype DENV-2 in vitro, presenting an alternative application in viral infections .

- Safety Profile : Toxicity assessments indicate that at concentrations up to 100 µM/mL, the compound exhibits negligible toxicity towards host cells .

5. Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:

- A study involving a series of synthesized quinoline derivatives demonstrated that modifications led to compounds with improved antimalarial activity compared to traditional treatments .

- Research on the anticancer properties highlighted the efficacy of specific derivatives against resistant cancer cell lines, providing insights into new treatment avenues .

Properties

IUPAC Name |

4,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEWMTXDBOQQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052590 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00077 [mmHg] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-98-6 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 4,7-dichloroquinoline is C9H5Cl2N, and its molecular weight is 200.05 g/mol. [] [https://www.semanticscholar.org/paper/8b397ebc60b16c12d4341a723f75b074d939db98]

ANone: this compound can be characterized using various spectroscopic techniques, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , , , , ] * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]

ANone: this compound can be synthesized from various starting materials, including:

* **m-Chloroaniline and ethyl ethoxymethylenemalonate:** This is a classical approach involving a Conrad-Limpach synthesis. [, ]* **4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester:** This method involves hydrolysis, decarboxylation, and chlorination steps. [] [https://www.semanticscholar.org/paper/f8ccd328593e8b29e5f1e93663880fcfb51c4b46]* **[2-14C]-Malonic acid:** This approach is employed for synthesizing radiolabeled this compound ([quinoline-3-14C]-SSR97193) for research purposes. []ANone: this compound participates in various reactions, with the chlorine atoms serving as sites for nucleophilic substitution reactions:

* **SNAr reactions:** These reactions allow the introduction of various nucleophiles, such as amines, thiols, and phenols, at the 4-position of the quinoline ring. [, , , , , , , ]* **Suzuki cross-coupling reactions:** These reactions enable the introduction of aryl or vinyl groups at the 4-position of the quinoline ring. [] [https://www.semanticscholar.org/paper/f2558dec8b344d5a3e9b154cfde7613d54bcd6c9]* **Halogen exchange reactions:** Treatment with sodium iodide under acidic conditions can selectively replace the chlorine at the 4-position with iodine. [] [https://www.semanticscholar.org/paper/7a415377186d1893e48ba9fa375c0ef2339006f8]ANone: this compound is a crucial building block in the synthesis of:

* **Antimalarial drugs:** It serves as a key intermediate in synthesizing chloroquine, hydroxychloroquine, and amodiaquine, important drugs for treating malaria. [, , , , , , ]* **Other bioactive compounds:** Researchers utilize this compound to create diverse compounds with potential anticancer, antibacterial, antifungal, and antiparasitic properties. [, , , , , , , ]ANone: Modifying the substituents on the quinoline ring, particularly at the 4-position, significantly influences the biological activity of this compound derivatives.

* **Antimalarial activity:** Studies on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols revealed that decreasing the size and electron-donating ability of phenyl ring substituents increased antimalarial potency in mice. []* **Anticancer activity:** Introducing specific pharmacophores, such as 1,4-naphthoquinone, 1,3,5-triazine, and morpholine, to the 7-chloroquinoline core has led to compounds with potential inhibitory activity against PI3K and AMPK in melanoma cells. []ANone: Researchers employ a variety of analytical techniques to characterize and quantify this compound, including:

* **Spectroscopic methods:** IR, NMR (1H and 13C), and MS are routinely used for structural elucidation and purity assessment. [, , , , , , , ]* **Chromatographic techniques:** Thin-layer chromatography (TLC) monitors reactions, while high-performance liquid chromatography (HPLC) can quantify this compound and its derivatives in complex mixtures.* **Elemental analysis:** This technique confirms the elemental composition of the compound, ensuring its purity and identity.Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.